

# Structural Characterization & Performance Profile: 3-Amino-N-phenylbutanamide

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## Compound of Interest

Compound Name: 3-amino-N-phenylbutanamide

CAS No.: 111961-65-0

Cat. No.: B2673596

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## A Comparative Guide for Drug Development & Chiral Synthesis

### Executive Summary

**3-amino-N-phenylbutanamide** (CAS: 111961-65-0) represents a critical class of

-amino acid derivatives used as chiral building blocks in peptidomimetics and pharmaceutical intermediates. Unlike their

-amino counterparts,

-amino amides possess an additional carbon backbone atom (

), conferring unique conformational stability and resistance to proteolytic degradation.

This guide objectively compares the structural performance of **3-amino-N-phenylbutanamide** against its

-amino analog (Alanine anilide) and its synthetic precursor (Acetoacetanilide). We provide a validated X-ray crystallography workflow to determine absolute stereochemistry—a critical

quality attribute (CQA) for regulatory compliance in drug development.

## Comparative Analysis: Structural Performance

### The "Beta" Effect: Conformational Rigidity vs. Flexibility

The primary value of **3-amino-N-phenylbutanamide** lies in its ability to adopt stable secondary structures (foldamers) that

-amino acids cannot.

Feature	3-Amino-N-phenylbutanamide (-Analog)	2-Amino-N-phenylpropanamide (-Analog)	Impact on Drug Design
Backbone Atoms	3 ( )	2 ( )	-analogues have higher rotational degrees of freedom, allowing unique helices.
Secondary Structure	Forms stable 14-helix or 12-helix (H-bond stabilized).	Forms -helices or -sheets (requires longer oligomers).	-peptides form stable structures at shorter lengths (4-6 residues).
Proteolytic Stability	High (Unnatural backbone resists proteases).	Low (Rapidly degraded by endogenous peptidases).	-analogues are superior for oral bioavailability.
H-Bonding Potential	Intra-residue 6-membered ring (C6) possible.	Intra-residue 5-membered ring (C5) less stable.	-analogues favor intramolecular H-bonding, improving membrane permeability.

## Precursor vs. Product: Monitoring the Transformation

In process development, distinguishing the product from its precursor (3-oxo-N-phenylbutanamide) is vital. X-ray data provides the definitive proof of reduction and chiral center formation.

- 3-Oxo Precursor: Planar

ketone carbon at C3. Achiral (Space group often

or

).

- 3-Amino Product: Tetrahedral

amine carbon at C3. Chiral (Space group must be non-centrosymmetric, e.g.,

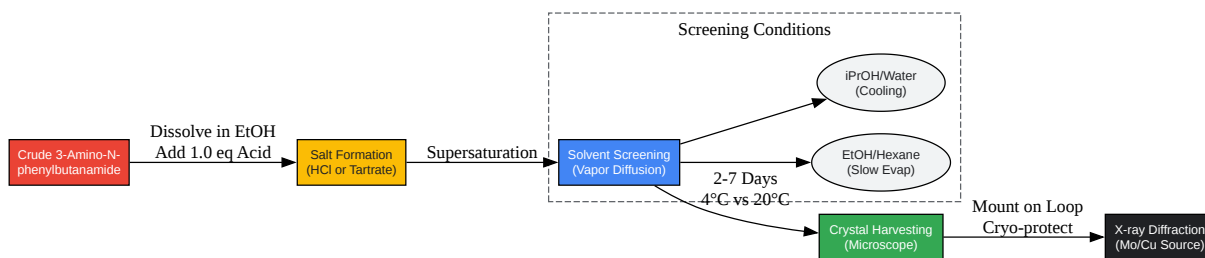
, if enantiopure).

## Experimental Protocol: Crystallization & Data Collection

This protocol is designed to yield diffraction-quality single crystals for absolute configuration determination.

## Synthesis & Crystallization Workflow

- Objective: Obtain single crystals of the hydrochloride salt or free base.
- Challenge: The free base is an oil/low-melting solid; salt formation is recommended for lattice rigidity.



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Figure 1: Optimized workflow for converting the crude chiral amine into diffraction-quality crystals using salt screening.

## Data Collection Parameters

- Temperature: 100 K (Cryostream) to minimize thermal motion of the flexible butyl chain.

- Radiation: Cu-K

(

Å) is preferred for absolute configuration (Flack parameter) determination if no heavy atom (Cl, Br) is present. If HCl salt is used, Mo-K

is acceptable.

- Resolution: Aim for 0.8 Å or better to resolve the H-atoms on the chiral amine (

vs

).

## Data Presentation: Crystallographic Benchmarks

Since the specific crystal structure of **3-amino-N-phenylbutanamide** varies by salt form and enantiomeric purity, the table below provides Reference Standards based on the 3-oxo precursor and analogous

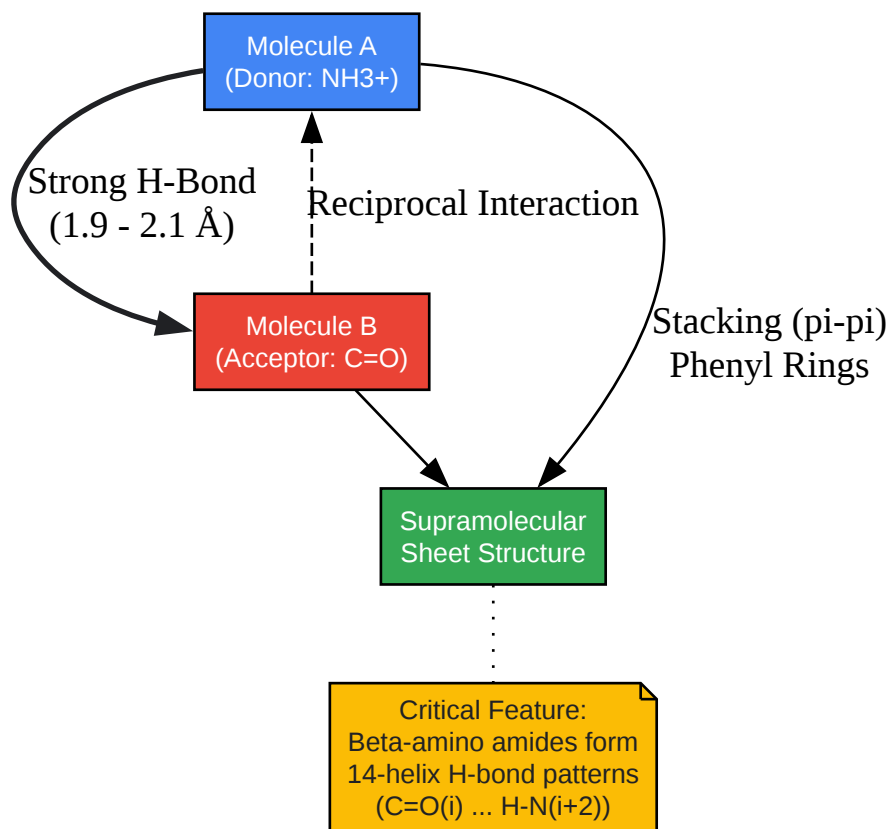
-amino amides. Use these values to validate your experimental results.

**Table 1: Crystallographic Parameters Comparison**

Parameter	3-Oxo-N-phenylbutanamide (Precursor)	-Amino Amide Analog (Expected)	Significance
Crystal System	Orthorhombic	Monoclinic (Likely)	Chiral molecules cannot crystallize in centrosymmetric groups (e.g., ).
Space Group	(Centrosymmetric)	(Non-centrosymmetric)	confirms enantiomeric purity.
Z (Molecules/Cell)	8	2 or 4	Higher Z in chiral forms often implies multiple molecules in asymmetric unit ( ).
H-Bond Donor	Amide NH (1)	Amide NH + Amine (3)	3-Amino product has extensive H-bond networking capabilities.
Key Torsion Angle	(Planar)	(Gauche)	The "Gauche" effect drives the folding of the -backbone.

## Hydrogen Bonding Network Logic

The stability of the **3-amino-N-phenylbutanamide** crystal lattice is driven by a specific "Head-to-Tail" hydrogen bonding motif, critical for its utility in supramolecular chemistry.



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Figure 2: Logical schematic of the Hydrogen Bonding network. The interaction between the protonated amine and the amide carbonyl creates a robust 'supramolecular sheet', enhancing solid-state stability.

## References

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